N-Ethylammelide
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylammelide can be synthesized through the reaction of ammelide with ethylamine. The reaction typically involves heating ammelide with ethylamine in a suitable solvent under controlled conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethylammelide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
N-Ethylammelide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethylammelide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ammelide: The parent compound of N-Ethylammelide, with similar chemical properties but lacking the ethyl group.
N-Ethylmaleimide: Another compound with an ethyl group, but with different chemical properties and applications
Uniqueness
This compound is unique due to its specific structure, which includes both ethyl and dihydroxytriazine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHRXTGGTUPFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180914 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-10-6 | |
Record name | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2630-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylammelide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Ethylammelide in the degradation pathway of atrazine?
A1: this compound is a key intermediate in the bacterial degradation pathway of atrazine, a widely used herbicide. Certain bacterial species, such as Clavibacter michiganese ATZ1, can metabolize hydroxyatrazine (another atrazine degradation product) into this compound. [] This compound is further degraded by other bacterial species, like Pseudomonas sp. strain CN1, ultimately leading to the complete mineralization of atrazine. []
Q2: Are there bacteria that can utilize this compound as a nitrogen source?
A2: Yes, research has shown that certain bacterial strains can utilize various s-triazines, including this compound, as their sole nitrogen source for growth. [] For instance, Pseudomonas strains D and F have demonstrated the ability to utilize this compound, along with other related compounds like N-isopropylammelide and ammelide, as nitrogen sources. [] These bacteria can convert this compound to ammonium ions, releasing carbon dioxide as a byproduct. []
Q3: How do bacterial consortia contribute to atrazine degradation compared to single bacterial strains?
A3: Atrazine degradation is often more efficient when carried out by bacterial consortia rather than individual bacterial strains. [] In a consortium, different species contribute specific enzymes and metabolic pathways, allowing for a more complete and rapid degradation of atrazine. For example, Clavibacter michiganese ATZ1 can initiate atrazine degradation and produce this compound, while Pseudomonas sp. strain CN1 further metabolizes this compound. [] This division of labor enhances the overall degradation process.
Q4: What are the implications of diverse bacterial species carrying genes for this compound degradation?
A4: The presence of genes like atzB and atzC, responsible for this compound degradation, in diverse bacterial species suggests high gene mobility within the soil microbial population. [] This mobility can lead to the formation of various atrazine-degrading consortia, potentially enhancing the bioremediation potential of different soil environments. []
Q5: Can you provide an example of a specific bacterium and its role in this compound degradation?
A5: Bacillus safensis strain BUKˍBCHˍBTE6, isolated from agricultural land, has demonstrated the ability to degrade atrazine. [] Through GC-MS analysis, this compound was identified as one of the metabolites produced during the degradation process, ultimately yielding cyanuric acid. [] This finding highlights the role of Bacillus safensis strain BUKˍBCHˍBTE6 in breaking down atrazine through a pathway involving this compound as an intermediate.
Q6: How is this compound identified and quantified in environmental samples?
A6: this compound and other related s-triazine compounds can be identified and quantified in wastewater samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. [, ] For example, in a study analyzing wastewater from ametryne production, researchers utilized HPLC and UV spectra for tentative identification and then confirmed the presence of this compound through mass spectrometry. [] These analytical methods allow researchers to monitor the presence and concentration of this compound during atrazine degradation and assess the efficiency of bioremediation strategies.
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